molecular formula C19H16BrN3O3S B2745243 (E)-2-(3-(4-bromophenyl)-5-ethyl-4-oxothiazolidin-2-ylidene)-2-cyano-N-(furan-2-ylmethyl)acetamide CAS No. 1164557-41-8

(E)-2-(3-(4-bromophenyl)-5-ethyl-4-oxothiazolidin-2-ylidene)-2-cyano-N-(furan-2-ylmethyl)acetamide

Cat. No. B2745243
CAS RN: 1164557-41-8
M. Wt: 446.32
InChI Key: KGJKDPGICCIVAN-XDJHFCHBSA-N
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Description

(E)-2-(3-(4-bromophenyl)-5-ethyl-4-oxothiazolidin-2-ylidene)-2-cyano-N-(furan-2-ylmethyl)acetamide is a useful research compound. Its molecular formula is C19H16BrN3O3S and its molecular weight is 446.32. The purity is usually 95%.
BenchChem offers high-quality (E)-2-(3-(4-bromophenyl)-5-ethyl-4-oxothiazolidin-2-ylidene)-2-cyano-N-(furan-2-ylmethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-2-(3-(4-bromophenyl)-5-ethyl-4-oxothiazolidin-2-ylidene)-2-cyano-N-(furan-2-ylmethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Applications

The synthesis and evaluation of anticancer activities of 2-cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives have been extensively studied. One research highlights the preparation of derivatives by reacting 2-cyano-N-furan-2-ylmethyl-3-sulfanyl-3-arylaminoacrylamides with various reagents to produce compounds that exhibited potent and selective cytotoxic effects against CCRF-CEM and SR leukemia cell lines (Horishny, Arshad, & Matiychuk, 2021). This demonstrates the compound's potential as a therapeutic agent in cancer treatment, particularly for leukemia.

Antifibrotic and Anticancer Activities

The compound's derivatives also show promise in antifibrotic and anticancer activities. A study described the efficient synthesis of amino(imino)thiazolidinone derivatives and their evaluation against fibroblasts and cancer cells, identifying compounds with significant antifibrotic activity without possessing anticancer effects. This suggests potential for treating fibrotic diseases, alongside its anticancer capabilities (Kaminskyy et al., 2016).

Antimicrobial and Antibacterial Activities

Further research into thiazolidinone derivatives has revealed their antimicrobial and antibacterial properties. New thiazolidinones containing coumarin moieties were synthesized, exhibiting strong antibacterial activity against E. coli, S. aureus, and B. subtilis, indicating their potential as antimicrobial agents (Hamdi et al., 2012). This broadens the compound's application scope, suggesting its utility in combating bacterial infections.

Synthesis and Structural Analysis

Research on the synthesis and structural analysis of thiazolidinone derivatives provides insights into their chemical properties and potential modifications for targeted applications. The crystal structures of two (Z)-2-(4-oxo-1,3-thiazolidin-2-ylidene)acetamides were described, contributing to the understanding of their molecular configurations and how they might influence the compounds' biological activities (Galushchinskiy, Slepukhin, & Obydennov, 2017).

properties

IUPAC Name

(2E)-2-[3-(4-bromophenyl)-5-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyano-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrN3O3S/c1-2-16-18(25)23(13-7-5-12(20)6-8-13)19(27-16)15(10-21)17(24)22-11-14-4-3-9-26-14/h3-9,16H,2,11H2,1H3,(H,22,24)/b19-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGJKDPGICCIVAN-XDJHFCHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(=O)N(C(=C(C#N)C(=O)NCC2=CC=CO2)S1)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1C(=O)N(/C(=C(/C#N)\C(=O)NCC2=CC=CO2)/S1)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-(3-(4-bromophenyl)-5-ethyl-4-oxothiazolidin-2-ylidene)-2-cyano-N-(furan-2-ylmethyl)acetamide

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